![molecular formula C23H30N2O2S B2617786 (4-butoxyphenyl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone CAS No. 2034294-43-2](/img/structure/B2617786.png)
(4-butoxyphenyl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone
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Description
(4-butoxyphenyl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H30N2O2S and its molecular weight is 398.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and characterization of compounds related to (4-butoxyphenyl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone have been extensively studied. These studies include the synthesis of complex molecules through substitution reactions, characterization by various spectroscopic techniques, and structural confirmation through single-crystal X-ray diffraction. Such compounds have shown interesting thermal and optical properties, including stability in certain temperature ranges and the ability to exhibit inter and intramolecular hydrogen bonds, contributing to their potential application in material science and drug design (Karthik et al., 2021).
Anticancer and Antimicrobial Applications
Research has also explored the anticancer and antimicrobial potentials of similar compounds. Novel biologically potent heterocyclic compounds have been synthesized and tested for their activity against cancer cell lines and pathogenic strains. These studies have highlighted the significance of such compounds in developing new therapeutic agents, offering promising leads for future drug discovery and development projects (Katariya et al., 2021).
Antioxidant Properties
The antioxidant properties of derivatives of phenylmethanone, including those with structural similarities to the compound , have been synthesized and evaluated. These compounds have shown effective antioxidant power and radical scavenging activities, suggesting their potential use as antioxidant agents in pharmaceutical and nutraceutical formulations (Çetinkaya et al., 2012).
Molecular Interactions and Drug Design
Studies on molecules with similar structures have provided insights into their molecular interactions, particularly with biological targets like cannabinoid receptors. Such research has implications for drug design, especially in understanding the binding dynamics and activity modulation of compounds at receptor sites, which is crucial for the development of new therapeutic agents (Shim et al., 2002).
Synthesis Techniques and Chemical Properties
The chemical synthesis and properties of related compounds have been a focus of research, leading to the development of new synthetic methods and the discovery of novel chemical entities. These studies contribute to the broader knowledge of chemical synthesis, offering new routes and methodologies for producing complex molecules (Rui, 2010).
properties
IUPAC Name |
(4-butoxyphenyl)-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2S/c1-2-3-15-27-21-6-4-18(5-7-21)23(26)24-12-8-20(9-13-24)25-14-10-22-19(17-25)11-16-28-22/h4-7,11,16,20H,2-3,8-10,12-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGDYEJRUXVQFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCC4=C(C3)C=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-butoxyphenyl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone |
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